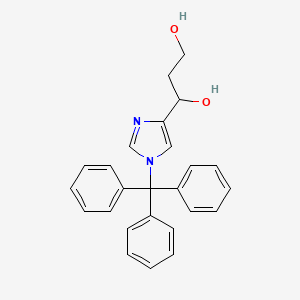







|
REACTION_CXSMILES
|
[C:1]([N:20]1[CH:24]=[C:23]([CH:25]([OH:29])[CH2:26][CH2:27][OH:28])[N:22]=[CH:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.[O-2].[O-2].[Mn+4]>[OH:28][CH2:27][CH2:26][C:25]([C:23]1[N:22]=[CH:21][N:20]([C:1]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=1)=[O:29] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
135.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(CCO)O
|
|
Name
|
|
|
Quantity
|
1.76 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
262 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by vigorous stirring at room temperature for 66 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
An insoluble material was filtered off by celite filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness
|
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution (1 M; 3.5 L) of Rochelle salt was added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring with a mechanical stirrer for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted again with ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
treated in the same manner
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|


Reaction Time |
66 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 129.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |